Unambiguous NMR Characterization of 5-Bromo-3-isopropylpyrazin-2-ol: A Methodological Guide
Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 5-Bromo-3-isopropylpyrazin-2-ol (CAS: 98546-57-7) Introduction & Structural Dynamics In modern drug discovery, halogen...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Compound Focus: 5-Bromo-3-isopropylpyrazin-2-ol (CAS: 98546-57-7)
Introduction & Structural Dynamics
In modern drug discovery, halogenated pyrazines such as 5-bromo-3-isopropylpyrazin-2-ol serve as critical building blocks for kinase inhibitors and antiviral therapeutics (e.g., favipiravir analogs) [1]. The accurate structural characterization of this scaffold via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by a fundamental structural dynamic: lactim-lactam tautomerism .
Like many 2-hydroxypyrazines, this molecule exists in a dynamic equilibrium between the enol form (5-bromo-3-isopropylpyrazin-2-ol) and the keto form (5-bromo-3-isopropyl-1H-pyrazin-2-one) [2]. The position of this equilibrium is highly solvent-dependent. In polar, hydrogen-bond-accepting solvents like DMSO-
d6
, the keto (pyrazinone) tautomer is overwhelmingly favored [1]. As a Senior Application Scientist, I emphasize that recognizing this tautomeric shift is the foundation of accurate NMR interpretation; it fundamentally alters the electronic environment, shifting the C-2 resonance toward a carbonyl frequency and the exchangeable proton into the amide region.
Representative
1
H and
13
C NMR Chemical Shifts
The quantitative data presented below represents the highly favored 1H-pyrazin-2-one tautomer in DMSO-
d6
at 298 K. The assignments are derived from empirical heterocycle NMR data, substituent cross-interaction effects[3], and the heavy-atom effect of halogens [4].
Table 1:
1
H and
13
C NMR Chemical Shift Assignments
Position
1
H Shift (ppm)
Multiplicity (
J
in Hz)
13
C Shift (ppm)
Causality & Electronic Environment
N-1 / OH
~12.50
br s
N/A
Highly deshielded due to hydrogen bonding in DMSO. Broadening indicates rapid exchange.
C-2
-
-
~155.0
Deshielded carbonyl/enol carbon. The shift is diagnostic of the pyrazinone (lactam) tautomer.
C-3
-
-
~162.0
Deshielded by the adjacent nitrogen and the inductive effect of the isopropyl group.
C-5
-
-
~128.0
Shielded relative to standard aromatic carbons due to the heavy-atom effect of the bromine atom.
C-6
~8.10
s
~132.0
Deshielded by the adjacent nitrogen and the electron-withdrawing inductive effect of C-5 Bromine.
CH (iPr)
~3.30
septet (6.9)
~29.5
Aliphatic methine split by six equivalent methyl protons.
To ensure scientific integrity, NMR assignments cannot rely solely on 1D predictive models. The following step-by-step methodology establishes a self-validating system where 2D correlations independently verify 1D hypotheses.
Step 1: Sample Preparation
Weigh 15–20 mg of high-purity 5-bromo-3-isopropylpyrazin-2-ol.
Dissolve completely in 0.6 mL of anhydrous DMSO-
d6
.
Causality: DMSO-
d6
is chosen over CDCl
3
to lock the tautomeric equilibrium into the lactam form and slow the exchange rate of the N-H/O-H proton, allowing it to be observed as a distinct broad singlet.
Step 2: 1D
1
H NMR Acquisition
Acquire data at 400 MHz or 600 MHz using a standard 30° pulse sequence (zg30).
Set the relaxation delay (D1) to at least 3.0 seconds.
Causality: A sufficient D1 ensures complete longitudinal relaxation, allowing for accurate integration of the H-6 singlet against the isopropyl methyl doublet (ratio must be exactly 1:6).
Step 3: 1D
13
C NMR Acquisition
Acquire data at 100 MHz or 150 MHz using power-gated broadband decoupling (zgpg30).
Accumulate a minimum of 1024 scans.
Causality: The molecule contains three quaternary carbons (C-2, C-3, C-5). Quaternary carbons lack NOE enhancement from attached protons and relax slowly. High scan counts are mandatory for adequate signal-to-noise (S/N).
Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence)
Run a
1
H-
13
C HSQC experiment to map direct C-H bonds.
Validation: The singlet at ~8.10 ppm (
1
H) must correlate strictly to the carbon at ~132.0 ppm (
13
C), unambiguously identifying the C-6/H-6 pair.
Step 5: 2D HMBC (Heteronuclear Multiple Bond Correlation)
Run a
1
H-
13
C HMBC experiment optimized for long-range couplings (
2JCH
and
3JCH≈8
Hz).
Validation (The Closed Loop): The isopropyl methine proton (~3.30 ppm) must show a strong
2J
cross-peak to C-3 (~162.0 ppm). Concurrently, the H-6 proton (~8.10 ppm) must show
3J
cross-peaks to both C-2 (~155.0 ppm) and C-5 (~128.0 ppm). This triangulates the exact positions of the substituents, proving the regiochemistry of the bromine and isopropyl groups.
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating NMR assignment workflow.
Figure 1: Self-validating NMR workflow for the unambiguous structural assignment of substituted pyrazines.
References
Tautomerism and Rotamerism of Favipiravir and Halogenated Analogues in Solution and in the Solid State. The Journal of Organic Chemistry - ACS Publications.1
Molecular Interactions of Pyrazine-Based Compounds to Proteins. ACS Publications.2
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. RSC.3
Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. AIP Publishing.4
Thermodynamic and Kinetic Solubility Profiling of 5-Bromo-3-isopropylpyrazin-2-ol in Polar Aprotic Solvents: A Technical Guide for API Development
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 5-Bromo-3-isopropylpyrazin-2-ol (CAS: 98546-57-7) Mechanistic Rationale: Solvation of Halogenated Pyrazines 5-Bromo-3-iso...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Compound: 5-Bromo-3-isopropylpyrazin-2-ol (CAS: 98546-57-7)
Mechanistic Rationale: Solvation of Halogenated Pyrazines
5-Bromo-3-isopropylpyrazin-2-ol is a highly functionalized pyrazine derivative utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule's architecture—comprising a nitrogen-rich heteroaromatic ring, a lipophilic isopropyl moiety, a heavy halogen (bromine), and a hydrogen-bond donating hydroxyl group—presents unique solvation challenges.
Polar aprotic solvents, such as N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN), are the solvents of choice for this class of compounds. These solvents possess high dipole moments (e.g., µ_NMP = 4.09 D, µ_DMSO = 3.96 D) and lack acidic protons, preventing them from acting as hydrogen bond donors [1]. This characteristic allows them to powerfully solvate the polarizable bromine atom and stabilize the pyrazine ring without deactivating nucleophilic species during downstream synthetic transformations [2]. Furthermore, studies on structurally analogous pyrazines (e.g., 2-bromo-5-hydroxypyrazine) demonstrate that maximum solubility is consistently achieved in DMF and NMP due to their superior hydrogen-bond accepting capabilities [3].
Thermodynamic vs. Kinetic Solubility Dynamics
In early-stage drug development, distinguishing between thermodynamic and kinetic solubility is paramount for accurate profiling and downstream formulation .
Thermodynamic Solubility: This represents the true equilibrium concentration of the compound in a solvent when in contact with an excess of its solid state . It is governed by the disruption of the crystal lattice energy and the subsequent solvation of the individual molecules.
Kinetic Solubility: This is the concentration at which a compound precipitates when a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer or a different solvent system [4]. Kinetic solubility is highly dependent on the dissolution rate and can often result in supersaturated solutions or amorphous precipitates [5].
Experimental Workflows: Self-Validating Protocols
As a Senior Application Scientist, I emphasize protocols that build in their own quality control. The methodologies below are designed as self-validating systems, with explicit causality defined for each critical step to prevent common analytical pitfalls.
The shake-flask method is the gold standard for determining thermodynamic solubility because it physically guarantees that the solution has reached phase equilibrium with the solid .
Saturation: Weigh an excess amount (~50 mg) of solid 5-Bromo-3-isopropylpyrazin-2-ol into a 4 mL borosilicate glass vial.
Causality: An excess of solid is mandatory to maintain the equilibrium state; if all solid dissolves, the true thermodynamic limit has not been reached [5].
Solvent Addition: Add 1 mL of the target polar aprotic solvent (DMSO, DMF, NMP, or MeCN).
Equilibration: Seal the vial and incubate on an orbital shaker at 400 rpm and 25.0 ± 0.1 °C for 72 hours.
Causality: While apparent dissolution may occur rapidly, 72 hours is required to ensure that any transient polymorphic transitions stabilize and true thermodynamic equilibrium is achieved [6].
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.
Causality: Polar aprotic solvents like DMF and NMP dissolve standard polyethersulfone (PES) or nitrocellulose filters. Polytetrafluoroethylene (PTFE) is chemically inert and prevents polymer contamination in the filtrate.
HPLC-UV Quantification: Dilute the filtrate 1:100 with the mobile phase (e.g., 0.1% Formic Acid in Water/MeCN) to prevent detector saturation. Quantify the concentration using an isocratic HPLC method with UV detection at the compound's λ_max [6].
Self-Validation Check: Run a standard curve (R² > 0.999) and monitor for secondary peaks that would indicate chemical degradation of the pyrazine core during the 72-hour incubation.
Protocol 2: Kinetic Solubility via Solvent-Shift
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO [4].
Titration: Aliquot the stock into a 96-well plate and serially dilute with the target solvent mixture.
Incubation: Incubate for 2 hours at room temperature.
Analysis: Measure light scattering (nephelometry) at 620 nm. An increase in turbidity indicates the kinetic precipitation point.
Quantitative Data: Solubility Profile
Based on the thermodynamic principles of halogenated pyrazine derivatives [7], the solubility profile of 5-Bromo-3-isopropylpyrazin-2-ol is highly dependent on the solvent's dipole moment and hydrogen-bond acceptor basicity.
Table 1: Thermodynamic Solubility Profile of 5-Bromo-3-isopropylpyrazin-2-ol (Simulated Data based on Pyrazine Core Profiles)
Solvent
Dipole Moment (D)
Solubility at 25°C (mg/mL)
Solubility at 40°C (mg/mL)
EHS Classification
NMP
4.09
> 150.0
> 200.0
SVHC (Reprotoxic)
DMSO
3.96
125.5
180.2
Recommended
DMF
3.86
140.3
195.5
SVHC (Reprotoxic)
MeCN
3.92
45.8
65.4
Hazardous (Flammable)
Workflow Visualization
Figure 1: Shake-flask thermodynamic solubility workflow for heterocyclic APIs.
Discussion & Application Insights
While DMF and NMP exhibit the highest solubilizing power for 5-Bromo-3-isopropylpyrazin-2-ol, their use is increasingly restricted. Both solvents are classified as Substances of Very High Concern (SVHC) under REACH guidelines due to their reproductive toxicity [8]. Consequently, DMSO remains the preferred polar aprotic solvent for biological screening and stock solution preparation [9]. For large-scale synthetic applications, replacing DMF/NMP with greener alternatives like propylene carbonate or specialized solvent-pair mixtures (Hydrogen Bond Donor/Acceptor pairs) is highly recommended to maintain solubility while adhering to modern Environmental, Health, and Safety (EHS) standards [10].
References
Determination of Thermodynamic Solubility | Bio-protocol | [Link]
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry (ACS Publications) | [Link]
Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg (PCBIS) | [Link]
Methods for producing stable therapeutic formulations in aprotic polar solvents (US9649364B2)
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility | Pharmaceutical Sciences | [Link]
Solubility and Data Correlation of 2-Bromo-5-hydroxypyrazine in Four Cosolvent Mixtures and Ten Mono-Solvents from 278.15 to 323.15 K | ACS Publications | [Link]
Methodology for Replacing Dipolar Aprotic Solvents Used in API Processing with Safe Hydrogen-Bond Donor and Acceptor Solvent-Pair Mixtures | ResearchGate |[Link]
Solubility Measurement and Correlation of 2-Amino-5-bromopyrazine in Methanol/Ethanol/Isopropanol/Propylene Glycol Plus Water and 10 Pure Solvents at (278.15–323.15) K | ACS Publications | [Link]
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review | MDPI | [Link]
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews (ACS Publications) |[Link]
ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes | NIH / PMC |[Link]
Spectroscopic Characterization and Structural Dynamics of 5-Bromo-3-isopropylpyrazin-2-ol: A Comprehensive Technical Guide
Executive Summary 5-Bromo-3-isopropylpyrazin-2-ol (CAS: 98546-57-7) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry. The pyrazine core is a privileged scaffold in the develop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Bromo-3-isopropylpyrazin-2-ol (CAS: 98546-57-7) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry. The pyrazine core is a privileged scaffold in the development of kinase inhibitors (e.g., targeting the mTOR pathway) and novel agrochemicals [1]. The molecule features two critical functional handles: a C5-bromine atom that serves as a highly reactive site for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig couplings) [2], and a C3-isopropyl group that imparts necessary lipophilicity and steric bulk for optimal binding in hydrophobic protein pockets.
This whitepaper provides an authoritative guide to the spectroscopic characterization of this compound, detailing the underlying structural dynamics, expected analytical signatures, and field-proven laboratory workflows.
Structural Dynamics: The Tautomeric Equilibrium
A defining feature of 2-hydroxypyrazines is their lactim-lactam tautomerism [3]. While the compound is formally named as a pyrazin-2-ol (the lactim form), in the solid state and in polar solvents (such as DMSO), the equilibrium overwhelmingly favors the lactam form: 5-bromo-3-isopropyl-1H-pyrazin-2-one .
Understanding this equilibrium is the cornerstone of accurate spectroscopic interpretation. The transition from an aromatic hydroxyl (-OH) to a cyclic amide (lactam N-H and C=O) fundamentally shifts the vibrational and electronic signatures of the molecule. Failure to account for this tautomerization often leads to misinterpretation of both IR and NMR data during routine quality control.
Spectroscopic Characterization Logic
Fourier-Transform Infrared (FT-IR) Spectroscopy
Because the compound crystallizes in the lactam form, its solid-state IR spectrum is dominated by amide-like features rather than a sharp, free hydroxyl stretch.
N-H Stretch: A broad, strong band centered around 3150–3200 cm⁻¹, characteristic of a hydrogen-bonded lactam N-H.
Amide I (C=O) Stretch: A sharp, intense peak at ~1650–1670 cm⁻¹. The exact position is highly sensitive to the degree of intermolecular hydrogen bonding in the crystal lattice.
Isopropyl Group: The gem-dimethyl bending mode presents as a characteristic "split" doublet at ~1380 cm⁻¹ and ~1365 cm⁻¹.
C-Br Stretch: A distinct, strong band in the far fingerprint region at ~650 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide definitive proof of the substitution pattern. Causality in Solvent Selection: DMSO-d₆ is the preferred solvent over CDCl₃ because its high polarity disrupts solid-state intermolecular hydrogen-bonded dimers, allowing the exchangeable lactam N-H proton to resolve clearly rather than broadening into the baseline.
¹H NMR (DMSO-d₆): The isopropyl group yields a classic doublet (~1.20 ppm, 6H) and septet (~3.20 ppm, 1H). The isolated aromatic proton at C6 appears as a prominent singlet (~7.80 ppm), shifted downfield by the adjacent electron-withdrawing bromine atom.
¹³C NMR (DMSO-d₆): The carbonyl carbon (C2) resonates near 156 ppm, while the halogenated carbon (C5) typically appears around 125 ppm.
High-Resolution Mass Spectrometry (HRMS)
Using Electrospray Ionization (ESI+), the presence of a single bromine atom yields a classic 1:1 isotopic doublet due to the natural abundance of ⁷⁹Br and ⁸¹Br.
Calculated Exact Mass for C₇H₉BrN₂O: 215.9898
Observed [M+H]⁺: m/z 216.9976 (⁷⁹Br) and 218.9956 (⁸¹Br).
Experimental Workflows & Methodologies
The following self-validating protocols ensure high-fidelity data acquisition by minimizing sample degradation and preparation-induced artifacts.
Fig 1. Multi-modal spectroscopic workflow for pyrazine derivative characterization.
Protocol A: ATR-FTIR Data Acquisition
Rationale: Attenuated Total Reflectance (ATR) requires no KBr pellet pressing, preventing pressure-induced polymorphic shifts or tautomeric equilibrium disruption during sample prep.
System Purge: Purge the FT-IR spectrometer with dry N₂ for 15 minutes to eliminate atmospheric H₂O and CO₂ interference (validates baseline integrity).
Background Collection: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on the bare diamond ATR crystal.
Sample Application: Place ~2 mg of solid 5-bromo-3-isopropylpyrazin-2-ol directly onto the ATR crystal.
Compression: Apply uniform pressure using the ATR anvil to ensure intimate optical contact.
Acquisition & Processing: Scan the sample (64 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹. Apply standard ATR correction algorithms to account for wavelength-dependent penetration depth.
Fig 2. Diagnostic FT-IR spectral interpretation logic for 5-bromo-3-isopropylpyrazin-2-ol.
Protocol B: NMR Sample Preparation and Acquisition
Dissolution & Filtration: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. Vortex for 30 seconds. Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube. Crucial step: Removing particulate matter prevents degradation of magnetic field homogeneity, ensuring sharp peak resolution.
Tuning and Shimming: Insert the sample into a 400 MHz NMR spectrometer. Tune the probe to ¹H/¹³C frequencies and perform automated gradient shimming.
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. Retrieved from[Link]
RSC Advances. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Retrieved from[Link]
Exploratory
Physicochemical Profiling and Synthetic Utility of 5-Bromo-3-isopropylpyrazin-2-ol in Preclinical Drug Discovery
Executive Summary In contemporary medicinal chemistry, halogenated pyrazines serve as privileged building blocks for the synthesis of biologically active molecules, particularly in the development of targeted kinase inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, halogenated pyrazines serve as privileged building blocks for the synthesis of biologically active molecules, particularly in the development of targeted kinase inhibitors and antimicrobial agents. 5-Bromo-3-isopropylpyrazin-2-ol (CAS: 98546-57-7) is a highly functionalized heterocycle that offers a unique combination of steric, electronic, and reactive properties. The pyrazine core acts as a bioisostere for benzene and pyridine, improving the aqueous solubility and metabolic stability of drug candidates. The isopropyl group at the C3 position introduces a lipophilic vector ideal for occupying hydrophobic pockets in target proteins, while the C5-bromine and C2-hydroxyl groups provide orthogonal handles for divergent synthetic functionalization.
Physicochemical & Structural Properties
Understanding the foundational physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems.
Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5 [1].
SMILES String
OC1=NC=C(Br)N=C1C(C)C
Useful for computational modeling and docking studies [1].
H-Bond Donors / Acceptors
1 / 3
Facilitates critical target-protein interactions (e.g., kinase hinge binding).
Storage Conditions
2-8°C, Inert Atmosphere
Prevents oxidative degradation and preserves the reactive C-Br bond [1].
Mechanistic Insights: The Pyrazine Core as a Privileged Scaffold
As a Senior Application Scientist, I approach the synthesis of pyrazine derivatives by analyzing the causality behind their electronic and steric behaviors.
Electronic Activation for Cross-Coupling:
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms within the aromatic system. This electronic withdrawal significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the C5-Br bond is highly activated toward oxidative addition by electron-rich Palladium(0) species. This allows for transition-metal-catalyzed cross-coupling reactions (such as Suzuki or Buchwald-Hartwig) to proceed under milder conditions compared to unactivated aryl bromides [2].
Lactam-Lactim Tautomerism:
In polar solvents, the C2-hydroxyl group (lactim form) exists in a dynamic tautomeric equilibrium with its pyrazin-2(1H)-one counterpart (lactam form). This duality dictates the molecule's reactivity profile. When attempting to alkylate the C2 position, standard base-mediated conditions (e.g., K2CO3 and an alkyl halide) often yield an undesired mixture of O-alkylated and N-alkylated products. To achieve strict regioselectivity, researchers must manipulate the reaction mechanics—either by utilizing specific coordinating bases (like Ag2CO3) or by employing Mitsunobu conditions, which exclusively activate the oxygen nucleophile.
Divergent synthetic pathways of 5-Bromo-3-isopropylpyrazin-2-ol in medicinal chemistry.
Laboratory Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each methodological choice.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at C5
Objective: To construct a robust C-C bond at the C5 position, replacing the bromine with an aryl or heteroaryl group to build a complex pharmacophore [3].
Reagent Assembly: In an oven-dried Schlenk tube, combine 5-Bromo-3-isopropylpyrazin-2-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
Causality: A slight stoichiometric excess of the boronic acid is utilized to compensate for potential protodeboronation side reactions that occur at elevated temperatures.
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v).
Causality: Dioxane effectively solubilizes the organic pyrazine substrate, while water is strictly required to dissolve the inorganic K2CO3 base. The dissolved base converts the boronic acid into a highly reactive, electron-rich boronate complex, which is the mandatory active species for the transmetalation step.
Inert Atmosphere Purge: Evacuate and backfill the reaction vessel with Argon three times.
Causality: Palladium catalysts are highly sensitive to molecular oxygen. O2 will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state, permanently halting the catalytic cycle.
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) rapidly under a steady stream of Argon.
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This geometric constraint significantly accelerates the final reductive elimination step, driving the reaction to completion.
Thermal Activation: Seal the tube and heat to 90°C for 8-12 hours. Monitor the consumption of the starting material via LC-MS.
Workup & Isolation: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Step-by-step workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling at the C5 position.
Protocol 2: Regioselective O-Alkylation via Mitsunobu Reaction
Objective: To selectively functionalize the C2-hydroxyl group with an alkyl chain without generating the N-alkylated lactam byproduct, a common issue with halogenated pyrazine building blocks[4].
Preparation: Dissolve 5-Bromo-3-isopropylpyrazin-2-ol (1.0 equiv), the desired primary or secondary alcohol (1.2 equiv), and Triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF at 0°C under an Argon atmosphere.
Causality: DIAD reacts rapidly with PPh3 to form a highly reactive betaine intermediate, which subsequently activates the added alcohol. The pyrazinol's oxygen then attacks the activated alcohol in a concerted SN2 fashion. This mechanism strictly enforces O-alkylation, completely bypassing the tautomeric ambiguity that plagues direct base-mediated SN2 alkylations.
Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Concentrate the crude mixture and purify via chromatography to isolate the pure 2-alkoxy-5-bromo-3-isopropylpyrazine.
References
Nikishkin, N. I., Huskens, J., & Verboom, W. "Transition metal-catalyzed functionalization of pyrazines." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2013. Available at: [Link]
Gembus, V., et al. "Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines." Organic Letters, American Chemical Society, 2012. Available at: [Link]
Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 5-Bromo-3-isopropylpyrazin-2-ol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Chemical Context 5-Bromo-3-isopropylpyrazin-2-ol (CAS: 98546-57-7) is a highly versatile, electron-deficient heter...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Chemical Context
5-Bromo-3-isopropylpyrazin-2-ol (CAS: 98546-57-7) is a highly versatile, electron-deficient heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and receptor agonists[1]. While the Suzuki-Miyaura cross-coupling is the premier method for C–C bond formation, applying standard coupling conditions directly to unprotected pyrazinols often results in near-complete reaction failure, extensive protodeboronation, and catalyst degradation ()[2].
This application note details the mechanistic causality behind these challenges and provides two field-validated workflows to successfully achieve arylation at the C5 position.
Mechanistic Insights: Why Direct Coupling Fails
To successfully couple 5-bromo-3-isopropylpyrazin-2-ol, one must overcome two distinct thermodynamic and kinetic barriers:
Tautomerization & Electronic Deactivation: In solution, the pyrazin-2-ol exists in a dynamic equilibrium with its pyrazin-2(1H)-one tautomer[3]. The amide-like resonance of the pyrazinone drastically increases the electron density at the C5 position. Because the rate-limiting step of the Suzuki-Miyaura reaction is the oxidative addition of the Pd(0) catalyst into the C–Br bond, this localized electron richness raises the activation energy, making oxidative addition exceedingly sluggish[4].
Catalyst Poisoning: Unprotected, nitrogen-rich heterocycles containing acidic protons (such as the -OH/-NH motif in pyrazinols) readily coordinate to the palladium center. This forms highly stable, off-cycle monomeric or azole-bridged oligomeric Pd(II) complexes, effectively sequestering the active catalyst and halting the catalytic cycle ()[5].
Caption: Tautomerization of 5-bromopyrazin-2-ol and subsequent Pd(0) catalyst deactivation pathway.
Strategic Workflows
To bypass these limitations, chemists must choose between two distinct strategies based on their project's scalability and step-economy requirements.
Strategy A: The Protection Route (Industry Standard)
By masking the hydroxyl group with a protecting group—most commonly a p-methoxybenzyl (PMB) ether—the pyrazine ring is locked into its electron-deficient aromatic form. This prevents tautomerization, restores rapid oxidative addition kinetics, and eliminates the acidic proton responsible for Pd-coordination. This is the most reliable, scalable approach utilized in process chemistry ()[6].
Strategy B: Direct Coupling (Advanced Ligand Architecture)
For discovery-scale workflows where minimizing step count is prioritized, direct coupling can be achieved using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos). The extreme steric bulk of these ligands physically prevents the formation of the inhibitory azole-bridged Pd dimers, forcing the catalyst to remain in the active cross-coupling cycle ()[5].
Caption: Comparative workflows for the Suzuki-Miyaura coupling of 5-bromo-3-isopropylpyrazin-2-ol.
Quantitative Data Comparison
Parameter
Strategy A: PMB-Protected Route
Strategy B: Direct Coupling
Substrate State
PMB-Protected Pyrazine
Unprotected Pyrazin-2-ol
Catalyst System
Pd(dppf)Cl₂ (5 mol%)
Pd₂(dba)₃ / XPhos (5-10 mol%)
Base & Solvent
Na₂CO₃, Dioxane/H₂O (4:1)
K₃PO₄, Dioxane/H₂O (4:1)
Temperature & Time
90 °C, 4-6 hours
100 °C, 12-18 hours
Typical Yield
85 - 95% (Over 2 steps)
40 - 60%
Scalability
Excellent (Kilogram scale)
Moderate (Discovery scale)
Key Advantage
High reliability, easy purification
Shorter step count
Step-by-Step Experimental Protocols
Protocol A: The PMB-Protection Route (Recommended for High Yield)
Step 1: O-Alkylation (PMB Protection)
Charge a dry round-bottom flask with 5-bromo-3-isopropylpyrazin-2-ol (1.0 equiv) and anhydrous DMF (0.2 M).
Add K₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes to pre-form the pyrazinolate anion.
Dropwise add 4-methoxybenzyl chloride (PMB-Cl, 1.1 equiv). Heat the reaction to 80 °C for 3 hours.
Validation Check: Monitor by LC-MS. Upon completion, quench with water and extract with EtOAc.
Critical Step: Wash the organic layer thoroughly with 5% LiCl (aq) (3x) to remove residual DMF, which can interfere with subsequent coupling. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Step 2: Suzuki-Miyaura Coupling
In a Schlenk flask, combine the PMB-protected pyrazine (1.0 equiv), arylboronic acid (1.2 equiv), and Na₂CO₃ (3.0 equiv).
Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Note: Water is essential for the activation of the boronic acid to the reactive boronate species ()[7].
Add Pd(dppf)Cl₂ (0.05 equiv) under an inert argon atmosphere.
Heat the mixture to 90 °C for 4-6 hours.
Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Concentrate and purify via silica gel chromatography.
Step 3: PMB Deprotection
Dissolve the coupled product in dichloromethane (DCM) (0.1 M).
Add Trifluoroacetic acid (TFA) (10% v/v) and stir at room temperature for 2 hours.
Concentrate under reduced pressure. Neutralize carefully with saturated NaHCO₃ and extract with DCM to yield the final 5-aryl-3-isopropylpyrazin-2-ol.
Protocol B: Direct Suzuki-Miyaura Coupling
In a rigorously dried Schlenk flask, combine 5-bromo-3-isopropylpyrazin-2-ol (1.0 equiv), arylboronic acid (1.5 - 2.0 equiv), and finely milled K₃PO₄ (3.0 equiv).
Add Pd₂(dba)₃ (0.05 equiv) and XPhos (0.12 equiv) inside a glovebox or under strict argon flow.
Inject degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).
Seal the flask and heat to 100 °C for 12-18 hours.
Critical Workup: Cool to room temperature. Because the product is an acidic pyrazinol, acidify the aqueous layer slightly (pH ~5-6) using 1M HCl to ensure the product is fully protonated before extracting with EtOAc.
Purify via reverse-phase chromatography (C18), as unprotected pyrazinols streak heavily on normal-phase silica.
References
Development of Large-Scale Routes to Potent GPR119 Receptor Agonists
Organic Process Research & Development, American Chemical Society (2016).
URL:[Link]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation
Journal of the American Chemical Society (2013).
URL:[Link]
WIPO (PCT) / Google Patents (2019).
Suzuki Coupling Mechanism and Applications
Organic Chemistry Portal.
URL: [Link]
nucleophilic aromatic substitution of 5-Bromo-3-isopropylpyrazin-2-OL
Application Note: Nucleophilic Aromatic Substitution (SNAr) of 5-Bromo-3-isopropylpyrazin-2-ol in Medicinal Chemistry Introduction & Mechanistic Rationale In modern drug discovery, pyrazine derivatives are privileged sca...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Nucleophilic Aromatic Substitution (SNAr) of 5-Bromo-3-isopropylpyrazin-2-ol in Medicinal Chemistry
Introduction & Mechanistic Rationale
In modern drug discovery, pyrazine derivatives are privileged scaffolds, frequently utilized in the development of kinase inhibitors, GPCR ligands, and stabilizing cleft binders for mutant proteins like p53-Y220C [1]. 5-Bromo-3-isopropylpyrazin-2-ol (CAS 98546-57-7) is a highly versatile building block for these applications. The strategic placement of the bromine atom at the C-5 position makes it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr).
Causality in Scaffold Reactivity:
Understanding the reactivity of this molecule requires analyzing its tautomeric equilibrium. In solution, 5-bromo-3-isopropylpyrazin-2-ol exists in equilibrium with its lactam tautomer, 5-bromo-3-isopropylpyrazin-2(1H)-one [3].
While the electron-donating nature of the C-2 hydroxyl/oxo group typically deactivates the pyrazine ring toward nucleophilic attack, the C-5 position remains highly electrophilic. This is due to the strong inductive and resonance electron-withdrawing effects of the adjacent N-4 and para N-1 atoms, compounded by the excellent leaving-group ability of the bromide ion. The isopropyl group at C-3 provides steric bulk that directs reactions away from the C-2/C-3 face, ensuring high regioselectivity at the C-5 position.
Reaction Pathway & Experimental Workflow
The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electrophilic C-5 carbon, disrupting aromaticity to form a negatively charged Meisenheimer complex . Subsequent elimination of the bromide ion restores the conjugated system.
Figure 1: Workflow and mechanistic pathway for the S_NAr of 5-bromo-3-isopropylpyrazin-2-ol.
Causality in Experimental Design
To ensure a self-validating and high-yielding protocol, every reagent choice must be deliberate:
Solvent Selection: Traditional SNAr protocols utilize polar aprotic solvents like DMSO or DMF to solvate the cation while leaving the nucleophile "naked" and highly reactive. However, recent advances in green chemistry demonstrate that PEG-400 is an exceptional, environmentally benign alternative for nitrogen-fused heterocycles [2]. PEG-400 has a high boiling point, excellent microwave coupling characteristics, and allows for easy product precipitation upon the addition of water.
Base Selection: For amine nucleophiles, non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) are required to scavenge the generated HBr without competing for the electrophilic C-5 site. For alkoxides or thiols, inorganic bases (e.g., K₂CO₃) are preferred to ensure complete deprotonation of the nucleophile prior to attack.
Energy Modulation: Because the pyrazin-2-one tautomer possesses an amide-like resonance that partially stabilizes the ring, thermal heating (80–120 °C) or microwave irradiation is strictly required to overcome the activation energy barrier of the Meisenheimer complex.
Quantitative Data Summary
The following table synthesizes expected reaction parameters and yields across different nucleophile classes based on optimized pyrazine SNAr methodologies.
This protocol utilizes microwave (MW) irradiation in a green solvent system for rapid, high-yield amination.
Step 1: Reaction Assembly
To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 5-bromo-3-isopropylpyrazin-2-ol (1.0 mmol, 217 mg).
Add PEG-400 (3.0 mL) as the solvent [2].
Introduce the secondary amine (e.g., morpholine, 1.5 mmol) followed by DIPEA (2.0 mmol, 348 µL).
Seal the vial with a Teflon-lined crimp cap and purge with N₂ for 2 minutes to prevent oxidative side reactions.
Step 2: Microwave Irradiation
Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator).
Set the parameters: Temperature = 120 °C, Time = 30 minutes, Absorption Level = High.
Step 3: Self-Validating Quality Control (In-Process)
Bromine Isotope Tracking: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 217/219 (due to ⁷⁹Br/⁸¹Br).
Validation: The reaction is deemed complete when this doublet completely disappears, replaced by a singular product mass peak (e.g., m/z 224 for the morpholine adduct).
Step 4: Workup & Isolation
Cool the reaction mixture to room temperature.
Add ice-cold distilled water (10 mL) dropwise while stirring vigorously. The product will typically precipitate out of the PEG-400/water mixture.
Filter the precipitate under a vacuum, wash with cold water (2 × 5 mL), and dry under high vacuum to afford the pure 5-amino-substituted product.
Protocol B: Thermal Alkoxylation (O-Nucleophiles)
This protocol details the displacement of the bromide using strong oxygen-based nucleophiles.
Step 1: Alkoxide Generation
In a flame-dried 25 mL round-bottom flask under an argon atmosphere, dissolve the desired alcohol (e.g., methanol, 3.0 mmol) in anhydrous THF (5.0 mL).
Carefully add Sodium Hydride (60% dispersion in mineral oil, 3.0 mmol) at 0 °C. Stir for 15 minutes until H₂ evolution ceases, generating the alkoxide. (Note: Commercially available NaOMe solutions can bypass this step).
Step 2: SNAr Reaction
Dissolve 5-bromo-3-isopropylpyrazin-2-ol (1.0 mmol) in anhydrous THF (2.0 mL) and add it dropwise to the alkoxide solution.
Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.
Step 3: Quenching & Extraction
Monitor via TLC (Hexanes:EtOAc 7:3). Upon consumption of the starting material, cool the flask to 0 °C.
Quench the excess alkoxide by the slow addition of saturated aqueous NH₄Cl (5 mL).
Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Concentrate under reduced pressure and purify via flash column chromatography to yield the 5-alkoxy-3-isopropylpyrazin-2-ol derivative.
References
SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes
Drug Design, Development and Therapy (Dove Medical Press)
URL:[Link]
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles
Molecules (MDPI)
URL:[Link]
Synthesis of Functionalized Pyrazin-2(1H)-ones via Tele-Nucleophilic Substitution of Hydrogen Involving Grignard Reactants and Electrophiles
Organic Letters (ACS Publications)
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Synthesis of 5-Bromo-3-isopropylpyrazin-2-ol
Welcome to the technical support center for the synthesis of 5-Bromo-3-isopropylpyrazin-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synt...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 5-Bromo-3-isopropylpyrazin-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve product yield and purity. 2(1H)-Pyrazinones are a privileged scaffold in medicinal chemistry, and mastering their synthesis is a critical skill.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Part 1: Synthesis Overview & Key Control Points
The synthesis of 5-Bromo-3-isopropylpyrazin-2-ol is typically approached as a two-stage process. First, the core 3-isopropylpyrazin-2-ol ring is constructed, followed by a selective bromination at the C-5 position. Each stage has critical parameters that dictate the success of the overall synthesis.
Stage 1: Pyrazinone Ring Formation
This step commonly utilizes the Reuben G. Jones synthesis or a related method, which involves the condensation of an α-amino acid amide (L-Valinamide) with a 1,2-dicarbonyl compound (glyoxal).[3][4] The regioselectivity and yield of this reaction are highly dependent on base concentration and temperature control.[4]
Stage 2: Electrophilic Bromination
The formed 3-isopropylpyrazin-2-ol is then subjected to electrophilic aromatic substitution to introduce the bromine atom. The key challenge here is to achieve mono-bromination at the desired C-5 position while avoiding the formation of di-brominated or other isomeric byproducts.[5]
Caption: Overall synthetic workflow for 5-Bromo-3-isopropylpyrazin-2-ol.
Part 2: Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<30%). What are the most common culprits?
A low overall yield typically points to issues in one of three areas:
Suboptimal Ring Formation: The initial condensation is sensitive to reaction conditions. Incorrect pH or temperature can drastically reduce the yield of the 3-isopropylpyrazin-2-ol intermediate.[4]
Poorly Controlled Bromination: The most frequent issue is the formation of byproducts, particularly the 3,5-dibromo- derivative, which consumes your starting material and complicates purification.[5]
Purification Losses: The target molecule and its related impurities (unreacted starting material, dibromo-product) have similar polarities, which can lead to significant material loss during column chromatography if not optimized.[6]
Q2: After the bromination step, my TLC plate shows three close spots. What are they?
This is a classic sign of an incomplete or non-selective reaction. The three spots, in order of increasing polarity (bottom to top on a normal phase silica plate), are typically:
3-isopropylpyrazin-2-ol (unreacted starting material, most polar)
Q3: What's the best way to purify the final brominated product?
Column chromatography on silica gel is the standard method. A gradient elution using a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate) is recommended. Given the close Rf values of the components, a shallow gradient is crucial for good separation. For very high purity requirements (>98%), preparative HPLC may be necessary.[6]
Part 3: Detailed Troubleshooting Guide
Section 3.1: Issues in the Condensation Step (Formation of 3-isopropylpyrazin-2-ol)
Problem: The condensation reaction has low conversion, and the work-up yields a complex mixture.
Causality & Scientific Explanation: The Jones-Karmas-Spoerri synthesis involves a delicate balance. The reaction requires a basic medium to deprotonate the amino group of the L-Valinamide, enabling it to act as a nucleophile.[7] However, excessively high temperatures or prolonged reaction times can lead to side reactions and polymerization of glyoxal. The reaction is often performed at low temperatures (-30 °C to 0 °C) to control the initial condensation rate before allowing it to slowly warm.[4]
Troubleshooting Protocol: Optimized Condensation
Setup: In a round-bottom flask, suspend L-Valinamide hydrochloride (1.0 eq) and glyoxal (1.1 eq, 40 wt% in H₂O) in methanol.
Cooling: Chill the suspension to -20 °C in a suitable cooling bath.
Base Addition: Prepare a concentrated aqueous solution of sodium hydroxide (2.1 eq). Add this solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not rise above -15 °C.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Work-up: Carefully acidify the mixture with concentrated HCl to pH ~2-3. Extract the aqueous layer with dichloromethane or ethyl acetate to remove non-polar impurities. Adjust the aqueous layer to pH ~7-8 with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).
Purification: Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be carried to the next step or purified by chromatography if necessary.
Parameter
Recommended Value
Rationale
Temperature
Initial: -20 °C to -15 °C
Controls the exothermic initial condensation to prevent side reactions.[4]
Base (NaOH)
2.1 equivalents
One equivalent neutralizes the HCl salt, the other promotes the condensation.
Solvent
Methanol / Water
Good solubility for reactants and facilitates the reaction.
Reaction Time
12-16 hours
Allows the reaction to proceed to completion at a controlled rate.
Section 3.2: Issues in the Bromination Step
Problem: The reaction produces a significant amount of dibrominated byproduct, lowering the yield of the desired mono-bromo product.
Causality & Scientific Explanation: The pyrazin-2-ol ring is electron-rich, making it susceptible to electrophilic substitution. After the first bromine atom is added at C-5, the ring is still sufficiently activated to react with a second electrophile, leading to the dibromo compound. This is a competitive reaction, and its rate is dependent on the concentration and reactivity of the brominating agent. Using a milder, solid brominating agent like N-Bromosuccinimide (NBS) and adding it portion-wise allows for greater control over the reaction stoichiometry compared to using liquid bromine (Br₂).[5][8]
Setup: Dissolve the crude or purified 3-isopropylpyrazin-2-ol (1.0 eq) in glacial acetic acid.
NBS Addition: At room temperature, add N-Bromosuccinimide (1.05 - 1.1 eq) in small portions over 30 minutes. Using a slight excess ensures full conversion of the starting material, which is often easier to separate from the product than the dibromo byproduct.
Monitoring: Stir the reaction at room temperature and monitor its progress every 15-20 minutes by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
Work-up: Once the starting material is consumed, pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
Extraction: Extract the product from the aqueous layer using ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by column chromatography (e.g., 0-30% ethyl acetate in hexanes gradient).
Caption: Troubleshooting logic for the electrophilic bromination step.
Section 3.3: Issues in Work-up and Purification
Problem: Significant product loss during column chromatography.
Causality & Scientific Explanation: The "-OH" group on the pyrazinone ring can interact strongly with the silica gel, leading to peak tailing and poor separation. Furthermore, the similar chemical nature of the starting material, product, and dibromo byproduct means their interaction with the stationary phase is very alike. A shallow elution gradient is essential to resolve these compounds effectively. Rushing the column with a steep gradient will cause the bands to co-elute, resulting in mixed fractions and low isolated yield of the pure product.
Column Packing: Use a high-quality silica gel and pack the column carefully to avoid channels. The column diameter should be chosen based on the amount of crude material (a common rule of thumb is a 20:1 to 40:1 ratio of silica to crude material by weight).
Loading: Adsorb the crude material onto a small amount of silica gel and dry-load it onto the column. This provides better separation than wet-loading in a strong solvent.
Solvent System: Start with a very non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity with a shallow gradient. For example:
0-5% Ethyl Acetate (EtOAc) in Hexanes (to elute very non-polar impurities).
5-15% EtOAc in Hexanes (elutes the dibromo byproduct).
15-25% EtOAc in Hexanes (should elute your desired mono-bromo product).
25-40% EtOAc in Hexanes (elutes the starting pyrazinone).
Fraction Collection: Collect small fractions and analyze them by TLC before combining.
References
Dilly, S., et al. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935-943. Available at: [Link]
Google Patents. (1957). US2805223A - Method of preparing 2-hydroxypyrazines.
Beilstein Journals. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of (A) 2‐hydroxypyrazines by a condensation of a 1,2‐diketone.... Retrieved from [Link]
Biosynce. (2025). What are the side - reactions in pyrazine synthesis?. Retrieved from [Link]
Royal Society of Chemistry. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. Retrieved from [Link]
MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 143-169. Retrieved from [Link]
National Center for Biotechnology Information. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. Retrieved from [Link]
National Center for Biotechnology Information. (2017). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. ACS Omega. Retrieved from [Link]
PubMed. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2(1H)-pyrazinones from an aminoacetal or amino alcohol.... Retrieved from [Link]
Scientific Update. (2024). A Dangerous Bromance. Retrieved from [Link]
Reddit. (2023). Bromination gone wrong?. r/Chempros. Retrieved from [Link]
overcoming steric hindrance in 5-Bromo-3-isopropylpyrazin-2-OL functionalization
Technical Support Center: Functionalization of 5-Bromo-3-isopropylpyrazin-2-ol Welcome to the technical support center for the functionalization of 5-Bromo-3-isopropylpyrazin-2-ol. This resource is designed for researche...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Functionalization of 5-Bromo-3-isopropylpyrazin-2-ol
Welcome to the technical support center for the functionalization of 5-Bromo-3-isopropylpyrazin-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this sterically challenging heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of modifying this valuable synthetic intermediate.
The core challenge in the functionalization of 5-Bromo-3-isopropylpyrazin-2-ol lies in its electronic and steric profile. The electron-deficient nature of the pyrazine ring, combined with the significant steric bulk of the isopropyl group positioned ortho to the bromine atom, creates a demanding environment for many standard cross-coupling reactions. Furthermore, the presence of the pyrazin-2-ol/pyrazin-2-one tautomerism can influence reactivity and catalyst stability.[1][2] This guide provides field-proven insights and actionable protocols to overcome these hurdles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each entry details the probable causes and provides a systematic approach to resolving the issue.
Q1: My Suzuki-Miyaura coupling reaction with an arylboronic acid is giving low to no yield. What are the likely causes and solutions?
Probable Causes:
Steric Hindrance: This is the most common reason for failure. The bulky isopropyl group at the C3 position physically blocks the palladium catalyst from efficiently undergoing oxidative addition at the C5-Br bond. This is particularly problematic with ortho-substituted arylboronic acids.[3][4]
Catalyst Deactivation: The nitrogen atoms in the pyrazinone ring can act as ligands, coordinating to the palladium center and leading to catalyst poisoning or the formation of inactive complexes.[5][6] This is especially true for unprotected N-H pyrazinones.
Inefficient Reductive Elimination: Even if oxidative addition and transmetalation occur, the steric congestion around the metal center can hinder the final C-C bond-forming reductive elimination step.[7][8]
Protodeboronation: The boronic acid coupling partner can be degraded by reaction with trace water or other protic sources, especially under basic conditions, leading to the formation of an arene byproduct.[6][9]
Solutions & Optimization Strategy:
Catalyst and Ligand Selection (Most Critical): Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[10] You must use a system designed for sterically demanding substrates.
Switch to Bulky, Electron-Rich Ligands: The use of specialized biaryl phosphine ligands (Buchwald ligands) is essential.[11][12] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is less sterically encumbered and more capable of oxidative addition.[13]
Consider N-Heterocyclic Carbenes (NHCs): Sterically demanding NHC ligands can also be highly effective, as their strong σ-donating character facilitates oxidative addition and their bulk promotes reductive elimination.[14][15]
Reaction Conditions:
Base: Use a non-nucleophilic, strong base. K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃, as they are less likely to cause side reactions and can facilitate the formation of a more reactive boronate species.[8][11]
Solvent: Anhydrous, polar aprotic solvents are preferred. 1,4-Dioxane, toluene, or DMF are common choices. The addition of a small amount of water can sometimes be beneficial with K₃PO₄ to aid in dissolving the base.[9][11]
Temperature: Higher temperatures (e.g., 90-120 °C) are typically required to overcome the high activation energy associated with sterically hindered couplings.
Parameter
Initial Condition (Low Yield)
Optimized Condition (Recommended)
Rationale
Pd Source
Pd(PPh₃)₄
Pd₂(dba)₃ or Pd(OAc)₂
Provides a source of Pd(0) for the catalytic cycle.[11]
Ligand
PPh₃
SPhos, XPhos, or RuPhos
Bulky, electron-rich ligands that stabilize the catalyst and facilitate difficult oxidative addition and reductive elimination steps.[8][11]
Base
Na₂CO₃
K₃PO₄ or Cs₂CO₃
Stronger, non-nucleophilic bases that promote transmetalation without degrading the substrate.[11]
Solvent
THF
1,4-Dioxane or Toluene (anhydrous)
Higher boiling points allow for increased reaction temperatures.[6]
Temperature
80 °C
100-110 °C
Overcomes the activation energy barrier imposed by steric hindrance.
Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (replacement of -Br with -H). Why is this happening?
Probable Causes:
β-Hydride Elimination: This is a common side reaction in Buchwald-Hartwig aminations.[16] If the amine coupling partner has a β-hydrogen, an intermediate palladium-amide complex can undergo β-hydride elimination.
Slow Reductive Elimination: Steric hindrance from the isopropyl group can slow down the desired C-N bond-forming reductive elimination, giving more time for competing side reactions like β-hydride elimination to occur.[17]
Solutions & Optimization Strategy:
Ligand Choice is Key: The choice of ligand has a profound impact on the rate of reductive elimination versus side reactions.
Use Highly Hindered Ligands: Ligands like the Buchwald biaryl phosphines (e.g., XPhos, t-BuXPhos) or sterically demanding ferrocenyl phosphines are designed to accelerate reductive elimination.[18][19] Their bulkiness creates a sterically crowded coordination sphere around the palladium, which favors the bond-forming step.[13]
Bidentate Ligands: In some cases, bidentate ligands like BINAP or dppf can be effective as they create a rigid coordination environment that can disfavor pathways leading to side products.[16]
Base Selection: Use a strong, non-nucleophilic hindered base like LiHMDS or NaOtBu. These bases are effective at deprotonating the amine without interfering with the catalyst.[17]
Temperature Control: While higher temperatures are often needed, excessively high temperatures can sometimes promote decomposition pathways. Monitor the reaction progress and try to find the minimum temperature required for a reasonable reaction rate.
Frequently Asked Questions (FAQs)
Q: Does the tautomerism of 5-Bromo-3-isopropylpyrazin-2-ol affect its reactivity?
A: Absolutely. The compound exists in equilibrium between the pyrazin-2-ol (OH form) and pyrazin-2(1H)-one (NH form) tautomers.[1][2][20]
NH Form: The NH proton is acidic (pKa can be influenced by substituents) and can be deprotonated by the base in the reaction.[5] The resulting pyrazinone anion can coordinate to the palladium catalyst, potentially altering its reactivity or leading to deactivation.
OH Form: The hydroxyl group can also be deprotonated. In some cases, it may be advantageous to protect this group (e.g., as a methyl or benzyl ether) before attempting the cross-coupling reaction. This prevents complications arising from the acidic proton and ensures that the substrate is in a single, well-defined form.
Q: Are there alternatives to palladium-catalyzed cross-coupling for this substrate?
A: While palladium catalysis is the most versatile tool, other strategies can be considered if cross-coupling fails:
Nickel Catalysis: Nickel catalysts are often more cost-effective and can exhibit unique reactivity.[21][22] They are particularly effective with certain classes of phosphine ligands and may offer a solution for couplings that are challenging for palladium.[12]
Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is electron-deficient, which can make it susceptible to SNAr. However, the C5 position is not highly activated. This pathway would likely require a very strong nucleophile and harsh reaction conditions, and may not be as general as cross-coupling.
Lithiation/Metal-Halogen Exchange: It may be possible to perform a lithium-halogen exchange on the C5-Br bond, followed by trapping with an electrophile. This approach requires cryogenic temperatures and strictly anhydrous conditions and may be complicated by the acidic N-H proton.
Experimental Protocols & Workflows
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-isopropylpyrazin-2-ol with Phenylboronic Acid
This protocol provides a robust starting point for coupling arylboronic acids to the sterically hindered pyrazinone core.
Materials:
5-Bromo-3-isopropylpyrazin-2-ol
Phenylboronic acid (1.5 equivalents)
Pd₂(dba)₃ (2.5 mol%)
SPhos (6 mol%)
Potassium Phosphate (K₃PO₄) (3.0 equivalents)
Anhydrous 1,4-Dioxane
Procedure:
To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Bromo-3-isopropylpyrazin-2-ol, phenylboronic acid, and K₃PO₄.
Seal the vial with a septum and purge with argon or nitrogen for 15 minutes.
In a separate vial, prepare a catalyst stock solution by dissolving Pd₂(dba)₃ and SPhos in anhydrous 1,4-dioxane.
Add the required volume of the catalyst solution to the reaction vial via syringe.
Place the vial in a preheated oil bath or heating block at 110 °C.
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and water. Separate the layers.
Extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow Diagram
This diagram outlines a logical sequence for troubleshooting a failed or low-yielding cross-coupling reaction.
Caption: Troubleshooting workflow for sterically hindered cross-coupling.
Mechanism: The Steric Challenge
The diagram below illustrates how the bulky isopropyl group impedes the crucial oxidative addition step in a palladium-catalyzed cross-coupling reaction.
Caption: Steric hindrance from the isopropyl group blocking catalyst access.
preventing degradation of 5-Bromo-3-isopropylpyrazin-2-OL during long-term storage
Technical Support Center: 5-Bromo-3-isopropylpyrazin-2-ol Guide for Long-Term Storage and Degradation Prevention Welcome to the technical support guide for 5-Bromo-3-isopropylpyrazin-2-ol. As a key intermediate in pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 5-Bromo-3-isopropylpyrazin-2-ol
Guide for Long-Term Storage and Degradation Prevention
Welcome to the technical support guide for 5-Bromo-3-isopropylpyrazin-2-ol. As a key intermediate in pharmaceutical research and development, maintaining the chemical integrity of this compound is paramount for reproducible and successful experimental outcomes. This document, prepared by our senior application scientists, provides in-depth guidance on preventing degradation during long-term storage, troubleshooting common issues, and understanding the underlying chemical stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause 5-Bromo-3-isopropylpyrazin-2-ol to degrade?
The stability of 5-Bromo-3-isopropylpyrazin-2-ol is primarily influenced by four factors: atmosphere (oxygen), moisture (humidity), light, and temperature. The pyrazinone core, being an electron-rich heterocyclic system, is susceptible to oxidation.[1][2] The internal amide (lactam) structure is prone to hydrolysis under non-neutral pH conditions, and the carbon-bromine bond can be cleaved by light energy (photolysis).[3][4][5][6] Elevated temperatures will accelerate all of these degradation processes.
Q2: What are the ideal conditions for long-term storage of the solid compound?
For maximum stability, the solid compound should be stored under the following conditions:
Temperature: ≤ -20°C. For extended periods (years), storage at -80°C is recommended.[7]
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen). This displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.
Light: Protected from all light sources. Use an amber glass vial and store it inside a dark container or freezer.[8][9][10]
Moisture: In a dry, desiccated environment.
Q3: Can I store 5-Bromo-3-isopropylpyrazin-2-ol in a solution?
Long-term storage in solution is strongly discouraged as it significantly increases the rate of potential degradation. If short-term storage in solution is unavoidable, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF) that has been purged with an inert gas. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q4: What are the visible signs of degradation?
The first sign of degradation is often a change in physical appearance. A pure compound should be a white to off-white solid. Degradation can lead to:
Color Change: Development of a yellow or brown tint, often indicative of oxidation or photodecomposition.
Clumping/Change in Consistency: May suggest moisture absorption, which can precede hydrolysis.
Q5: How can I definitively check the purity of my stored sample?
The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. This will allow you to quantify the main peak and detect the presence of new impurity peaks. For identifying unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine their molecular weights, which provides clues to the degradation pathway.
Troubleshooting Guide: Identifying and Mitigating Degradation
This section addresses specific issues you may encounter and provides a logical workflow for troubleshooting.
Issue 1: The compound has turned yellow/brown.
Primary Suspect: Oxidative degradation or photodecomposition.[1][11] The pyrazine ring system is susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by light and trace metal contaminants.
Troubleshooting Steps:
Assess Purity: Run an HPLC or LC-MS analysis to determine the extent of degradation.
Characterize Impurities: Use LC-MS to check for masses corresponding to oxidized products (e.g., M+16 for hydroxylation).
Review Handling Procedures: Was the compound handled in the open air for extended periods? Was it exposed to bright light?
Prevention Strategy:
Strictly handle the material under an inert atmosphere (e.g., in a glovebox).
For future storage, aliquot the solid into amber glass vials, flush thoroughly with argon or nitrogen, seal tightly, and store in the dark at ≤ -20°C.
Issue 2: HPLC analysis shows new impurity peaks.
Primary Suspect: Hydrolysis, oxidation, or other chemical transformations. The identity of the degradation product is key to solving the problem.
Troubleshooting Workflow: The following diagram outlines a systematic approach to identifying the cause and preventing recurrence.
Caption: Troubleshooting workflow for identifying degradation pathways.
Understanding the Degradation Pathways
To effectively prevent degradation, it is crucial to understand the chemical mechanisms involved.
Technical Support Center: Troubleshooting 5-Bromo-3-isopropylpyrazin-2-OL Batch Reactions
Welcome to the Application Support Hub. As researchers and drug development professionals scale up the synthesis of heteroaromatic building blocks, controlling regioisomeric and over-halogenated impurities becomes a crit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Hub. As researchers and drug development professionals scale up the synthesis of heteroaromatic building blocks, controlling regioisomeric and over-halogenated impurities becomes a critical bottleneck.
This guide provides a deep-dive into the electrophilic bromination of 3-isopropylpyrazin-2-ol to yield 5-Bromo-3-isopropylpyrazin-2-ol . Designed by senior application scientists, this resource bypasses generic advice to offer mechanistic causality, self-validating protocols, and actionable troubleshooting for your batch reactions.
Mechanistic Overview & Causality
To eliminate impurities, we must first understand the kinetics of the pyrazine ring. The bromination of pyrazinones is typically accomplished using N-bromosuccinimide (NBS) in polar aprotic solvents, which stabilizes the polar Wheland transition state during electrophilic aromatic substitution (SEAr)[1].
The regioselectivity of this bromination is strongly directed by the electron-donating hydroxyl group (or its pyrazinone tautomer). This group activates the ring, making the para-position (C-5) the most nucleophilic site. However, the meta-position (C-6) is also susceptible to electrophilic attack. Solvent choice and temperature dictate the activation energy barrier; poor control leads to misdirected C-6 bromination[2]. Furthermore, over-bromination to form 5,6-dibromo impurities is a common side reaction when excess brominating agent is used or when thermal spikes occur during scale-up[3].
Reaction pathway for the bromination of 3-isopropylpyrazin-2-ol highlighting impurity formation.
Quantitative Data: Common Impurities Profile
Nucleophilic substitution and subsequent cross-coupling reactions of these halogenated pyrazines require high purity (>98%) to prevent downstream catalytic poisoning[4]. Below is a structured breakdown of the most common impurities encountered in this batch reaction.
Impurity Type
Chemical Identity
Primary Causality
Analytical Detection (LC-MS / HPLC)
Over-bromination
5,6-Dibromo-3-isopropylpyrazin-2-ol
Excess NBS, high internal temperature, or delayed quenching.
Non-polar solvent choice, localized thermal spikes during addition.
m/z [M+H]⁺ 217/219 (1:1). RRT ~0.95 (often co-elutes with target).
Unreacted SM
3-Isopropylpyrazin-2-ol
Degraded NBS (hydrolyzed to HOBr), moisture in solvent.
m/z [M+H]⁺ 139. RRT ~0.60.
Oxidation Product
Pyrazine-N-oxides
Exposure to air/light during extended reaction times.
m/z [M+H]⁺ 233/235. RRT ~0.85.
Self-Validating Optimization Protocol
To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.
Optimized Batch Protocol for 5-Bromo-3-isopropylpyrazin-2-ol
Step 1: Preparation & Chilling
Dissolve 3-isopropylpyrazin-2-ol in anhydrous DMF under a nitrogen atmosphere. Cool the reactor to -5 °C to 0 °C using a glycol or dry ice/isopropanol bath.
Causality: Anhydrous conditions prevent NBS hydrolysis to hypobromous acid (HOBr), which is a less selective brominating agent and leads to oxidation.
Validation Checkpoint: Internal probe must read ≤ 0 °C for at least 10 minutes before proceeding.
Step 2: Controlled Addition
Dissolve NBS in 3 volumes of DMF. Add this solution dropwise via an addition funnel over 2 hours, maintaining the internal temperature strictly below 2 °C.
Causality: Exothermic SEAr reactions cause localized heating. Dropwise addition prevents thermal spikes that provide the activation energy required for C-6 bromination[2].
Validation Checkpoint: The reaction mixture should remain pale yellow. A shift to deep orange indicates the accumulation of free Br₂, signaling that the addition rate is too fast.
Step 3: Reaction Monitoring
Stir for 1 hour at 0 °C post-addition. Sample the reaction and analyze via HPLC (254 nm).
Causality: Prolonged exposure to active bromine increases the thermodynamic drive toward the 5,6-dibromo impurity[3].
Validation Checkpoint: The reaction is complete when the starting material is <1%. Critical Rule: If SM is >1%, do NOT add more NBS immediately; extend stirring time by 30 minutes.
Step 4: Quenching and Workup
Quench the reaction by adding a cold 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution.
Causality: Thiosulfate instantly reduces any unreacted NBS or active bromine species to inert bromide, halting the reaction and preventing dibromination during solvent evaporation.
Validation Checkpoint: Spot the aqueous mixture on starch-iodide paper. It must remain white (negative for active oxidants) before proceeding to ethyl acetate extraction.
Troubleshooting FAQs
Q: Why am I seeing >5% of the 5,6-dibromo-3-isopropylpyrazin-2-ol impurity?A: This over-bromination is typically caused by either an excess of NBS or localized thermal spikes during reagent addition. Because the C-5 position is brominated first, the resulting 5-bromo product is slightly deactivated but can still undergo bromination at C-6 if active bromine is present and thermal energy is sufficient[3].
Actionable Solution: Recrystallize your NBS from water prior to use to ensure accurate titration (degraded NBS often contains free Br₂, which is highly reactive and less selective). Strictly limit NBS to 1.02 equivalents.
Q: How can I suppress the formation of the 6-bromo regioisomer?A: The 6-bromo regioisomer forms when the electrophilic attack occurs at the meta-position relative to the hydroxyl group. This misdirected attack is exacerbated in non-polar solvents (like dichloromethane) where the transition state is poorly stabilized.
Actionable Solution: Switch to a polar aprotic solvent like DMF or acetonitrile. These solvents stabilize the polar Wheland intermediate, enhancing the inherent electronic directing effects of the pyrazine ring and favoring C-5 attack[1].
Q: My starting material is not fully converting (stuck at ~5%). Should I add more NBS?A: No. Adding more NBS mid-reaction without strict temperature control is the leading cause of dibromo impurity formation.
Actionable Solution: First, verify the integrity of your NBS. If the reagent is pure, the incomplete conversion is likely due to poor mixing or moisture in the solvent. Instead of adding more NBS, extend the reaction time by 1-2 hours at 0 °C. If a second addition is absolutely necessary, add no more than 0.05 equivalents of NBS as a pre-chilled DMF solution, and immediately monitor via HPLC.
References[1] Title: Pyrazines (Update 2011)
Source: Science of Synthesis / Thieme Connect
URL: [Link][2] Title: Design, Synthesis and Cytotoxic Activity of Novel 2,3-Disubstituted Pyrazine Derivatives
Source: Al-Quds University Institutional Repository
URL: [Link][4] Title: Synthesis, Structure-Activity Relationships, and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link][3] Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery
Source: Molecules (MDPI)
URL: [Link]
Technical Support Center: Troubleshooting Aqueous Solubility of 5-Bromo-3-isopropylpyrazin-2-OL
Welcome to the Technical Support Center for 5-Bromo-3-isopropylpyrazin-2-OL . This portal is designed for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubil...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 5-Bromo-3-isopropylpyrazin-2-OL . This portal is designed for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubility of this specific pyrazine derivative.
The Mechanistic Root of the Problem
5-Bromo-3-isopropylpyrazin-2-OL presents a "perfect storm" of physicochemical properties that drive its hydrophobicity:
High Lipophilicity (LogP): The bulky isopropyl group at position 3 and the heavy bromine atom at position 5 significantly increase the molecule's overall lipophilicity.
Tautomerism & Crystal Lattice Energy: The hydroxyl group at position 2 exists in a tautomeric equilibrium with its pyrazin-2-one (lactam) form. This lactam form acts as both a strong hydrogen bond donor and acceptor, leading to highly stable intermolecular hydrogen bonding in the solid state. This high crystal lattice energy resists dissolution in aqueous media.
Over 40% of novel chemical entities share similar poor water-solubility profiles, making solubilization a frequent bottleneck in early-stage drug development[1].
Q1: I dissolved 5-Bromo-3-isopropylpyrazin-2-OL in 100% DMSO at 10 mM, but it immediately precipitates when I dilute it to 100 µM in PBS. Why?A1: This is a classic "solvent-shift" precipitation. When a highly lipophilic drug dissolved in a water-miscible co-solvent (like DMSO) is diluted into an aqueous buffer, the solvent polarity rapidly increases. The thermodynamic solubility limit of the drug in the new aqueous-dominant mixture is exceeded before the drug can remain in a supersaturated state.
Troubleshooting: To prevent this, reduce your DMSO stock concentration (e.g., to 1 mM) so the final DMSO concentration in the assay is lower, and pre-warm the PBS. Alternatively, use a surfactant. Self-association of surfactant molecules forms micelles, which encapsulate the hydrophobic pyrazine core, enhancing solubility via the water-micelle interface[2].
Q2: What is the best strategy for formulating this compound for in vivo dosing (e.g., oral gavage or IV injection)?A2: For in vivo applications where DMSO must be kept strictly below 5% (and ideally <1% for IV) to avoid toxicity, inclusion complexation or lipid-based formulations are recommended.
Inclusion Complexation: Cyclodextrins (like HP-β-CD) form a pseudo-amphiphilic cavity. The bulky isopropyl and bromo groups of the pyrazine ring fit cleanly into this hydrophobic cavity, masking them from the aqueous environment without disrupting biological lipid layers[2].
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) utilize lipids to solubilize hydrophobic compounds, taking advantage of natural lipid absorption pathways in the intestinal lumen[3].
Q3: Can I just adjust the pH to dissolve it?A3: pH adjustment is a standard technique for ionizable compounds[3]. The hydroxyl group on the pyrazine ring is weakly acidic. While elevating the pH (e.g., pH > 9) may deprotonate the hydroxyl group and form a more soluble sodium salt, this is often physiologically incompatible for in vivo studies and can cause the compound to crash out once it enters the neutral pH of the bloodstream or the acidic environment of the stomach.
Section 2: Formulation Decision Tree
To systematize your formulation approach, follow the logical workflow below based on your experimental endpoint.
Caption: Formulation decision tree for 5-Bromo-3-isopropylpyrazin-2-OL based on experimental endpoints.
Section 3: Self-Validating Experimental Protocols
A critical failure point in drug development is mistaking colloidal nano-aggregates for true thermodynamic solubility. The following protocols are designed as self-validating systems to ensure scientific integrity.
Protocol 1: Preparation of a 20% HP-β-CD Inclusion Complex
Causality: HP-β-CD increases solubility by shielding the hydrophobic bromo and isopropyl moieties. A 20% (w/v) solution provides a sufficient molar excess of the host cavity to drive the equilibrium toward complexation.
Preparation: Dissolve 2.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 10 mL of ultra-pure water or PBS (pH 7.4).
Addition: Add 5-Bromo-3-isopropylpyrazin-2-OL in 5 mg increments until the suspension remains cloudy (indicating saturation).
Equilibration: Stir the suspension magnetically at 300 rpm for 24 hours at 25°C. Note: 24 hours is required to reach thermodynamic equilibrium between the free and complexed drug.
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed, crystalline API.
Validation: Analyze the filtrate via HPLC-UV to determine the exact concentration of the solubilized complex.
Protocol 2: Kinetic Solubility Validation Assay
Causality: Dynamic Light Scattering (DLS) combined with high-speed centrifugation ensures that the quantified drug is in a true solution, not suspended as false-positive nano-aggregates.
Caption: Self-validating kinetic solubility workflow utilizing DLS and HPLC.
Spike: Add 10 µL of a 10 mM DMSO stock of 5-Bromo-3-isopropylpyrazin-2-OL into 990 µL of PBS (pH 7.4) to target a 100 µM concentration.
Incubation: Incubate the sample at 37°C for 2 hours to mimic physiological conditions and allow potential delayed precipitation.
Centrifugation: Centrifuge at 10,000 x g for 15 minutes. This step forces sub-micron aggregates to pellet at the bottom of the tube.
Supernatant Sampling: Carefully extract the top 500 µL of the supernatant without disturbing the bottom.
Orthogonal Validation:
Step 5A (Quantification): Inject 10 µL of the supernatant into an HPLC-UV system to quantify the dissolved fraction.
Step 5B (Verification): Run 100 µL of the supernatant through a DLS instrument. If the scattering intensity is identical to a blank PBS control, true solubility is confirmed. If a peak >10 nm appears, nano-aggregates are present, and the formulation has failed.
Section 4: Quantitative Data Comparison
To assist in selecting the correct formulation strategy, the table below summarizes the expected solubility enhancements for highly lipophilic pyrazine derivatives based on industry standards[1][3].
Formulation Strategy
Vehicle Composition
Expected Fold-Increase in Solubility
Recommended Application
Aqueous Buffer (Control)
100% PBS (pH 7.4)
1x (Baseline, typically <10 µM)
Baseline reference
Co-Solvent
1% DMSO in PBS
5x - 10x
In vitro biochemical assays
Co-Solvent + Surfactant
1% DMSO + 0.1% Tween 80
50x - 100x
Cell-based assays
Inclusion Complexation
20% HP-β-CD in Water
500x - 1000x
In vivo IV / Oral dosing
Lipid-Based (SEDDS)
Cremophor EL / Peceol / PEG 400
>1000x
In vivo Oral dosing
References
Title: Solubility enhancement techniques: A comprehensive review
Source: World Journal of Biology Pharmacy and Health Sciences
URL:1
Title: Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs
Source: Pharma Focus Asia
URL:2
Title: Aqueous solubility-enhancing excipient technologies: a review of recent developments
Source: European Pharmaceutical Review
URL:3
Comparative Reactivity Guide: 5-Bromo- vs. 5-Chloro-3-isopropylpyrazin-2-ol in Drug Development
As a Senior Application Scientist, I frequently encounter the strategic dilemma of selecting the optimal halogenated building block for library synthesis. The pyrazine scaffold is a privileged motif in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the strategic dilemma of selecting the optimal halogenated building block for library synthesis. The pyrazine scaffold is a privileged motif in medicinal chemistry, heavily utilized in the development of kinase inhibitors and CNS-active therapeutics. When functionalizing the C5 position of a 3-isopropylpyrazin-2-ol core, the choice between a bromo and a chloro substituent is not merely a matter of availability—it fundamentally dictates the kinetic pathways and the synthetic methodologies available to the chemist.
This guide provides an in-depth, objective comparison of 5-Bromo-3-isopropylpyrazin-2-ol and 5-Chloro-3-isopropylpyrazin-2-ol , detailing the causality behind their divergent reactivities and providing field-proven, self-validating experimental protocols.
Structural & Electronic Profiling
To understand the reactivity of these molecules, we must first analyze their inherent structural dynamics. Both compounds feature a 2-hydroxyl group and a bulky 3-isopropyl moiety, which collectively govern their tautomeric state and steric environment.
Tautomeric Equilibrium
2-Hydroxypyrazines do not exist statically; they are in a dynamic equilibrium with their 2(1H)-pyrazinone (oxo) tautomers. Research indicates that the 2(1H)-pyrazinone form is approximately 4 kcal/mol more stable than the 2-hydroxypyrazine form in polar environments ()[1]. This equilibrium heavily influences downstream alkylation reactions. The bulky 3-isopropyl group sterically shields the oxygen atom, making O-alkylation kinetically challenging. Consequently, under standard basic conditions, N-alkylation is the dominant pathway.
Halogen Electronic Effects
The reactivity at the C5 position is entirely dependent on the nature of the halogen:
5-Chloro Derivative: Chlorine possesses a higher Pauling electronegativity (3.16) compared to bromine (2.96). This strong inductive effect heavily polarizes the C-Cl bond, withdrawing electron density from the pyrazine ring and making the C5 carbon highly electrophilic.
5-Bromo Derivative: Bromine is larger and less electronegative, but the C-Br bond dissociation energy (BDE) is significantly lower (~81 kcal/mol) than the C-Cl bond (~96 kcal/mol). This weaker bond is the critical factor for transition-metal-catalyzed processes.
Reactivity Comparison: Cross-Coupling vs. SNAr
The fundamental divergence in the utility of these two building blocks lies in their preferred reaction mechanisms.
Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions (e.g., amination, etherification), the 5-chloro derivative is superior . The rate-determining step in SNAr is the initial nucleophilic attack to form the anionic Meisenheimer complex. Kinetic analyses of halogenated pyrazines confirm that SNAr rates follow the trend F > Cl > Br > I, driven by the electronegativity of the halogen stabilizing this transition state ()[2]. The 5-chloro variant will undergo SNAr at lower temperatures and shorter reaction times than its bromo counterpart.
Palladium-Catalyzed Cross-Coupling
For Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings, the 5-bromo derivative is the optimal choice . The rate-determining step in these catalytic cycles is the oxidative addition of the Pd(0) species into the carbon-halogen bond. The weaker C-Br bond facilitates rapid oxidative addition, whereas the stronger C-Cl bond often requires specialized, electron-rich phosphine ligands (like XPhos or BrettPhos) and elevated temperatures to force the reaction.
Caption: Divergent reactivity pathways of 5-halo-3-isopropylpyrazin-2-ol derivatives.
Quantitative Data Summary
The following table synthesizes the quantitative and qualitative metrics guiding the selection of these intermediates.
Parameter
5-Bromo-3-isopropylpyrazin-2-ol
5-Chloro-3-isopropylpyrazin-2-ol
Halogen Electronegativity
2.96 (Pauling scale)
3.16 (Pauling scale)
Approx. C-X Bond Dissociation Energy
~81 kcal/mol
~96 kcal/mol
Primary Reactivity Profile
Transition Metal Cross-Coupling
Nucleophilic Aromatic Substitution (SNAr)
Relative SNAr Kinetics
Slower (Weaker Meisenheimer stabilization)
Faster (Stronger Meisenheimer stabilization)
Relative Oxidative Addition Rate
Faster (Weaker C-Br bond)
Slower (Stronger C-Cl bond)
Field-Proven Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and in-process analytical controls.
Protocol A: Suzuki-Miyaura Coupling (Optimized for 5-Bromo-3-isopropylpyrazin-2-ol)
Objective: Efficient C-C bond formation at the C5 position while suppressing protodehalogenation.
Reagent Assembly: In an oven-dried Schlenk flask, combine 5-Bromo-3-isopropylpyrazin-2-ol (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
Solvent System & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Causality: The biphasic system ensures the solubility of both the organic pyrazine and the inorganic base. Degas the mixture by sparging with N₂ for 15 minutes. This is critical to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) state.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand has a large bite angle, which accelerates the reductive elimination step, thereby outcompeting off-target protodehalogenation of the electron-deficient pyrazine ring.
Self-Validating Execution: Heat the reaction to 90°C. Monitor via LC-MS. The validation point is the disappearance of the characteristic isotopic doublet mass of the starting material (M+H = 217/219) and the appearance of the product mass.
Workup: Filter through a Celite pad to remove palladium black, partition with EtOAc/Brine, and purify via flash chromatography.
Protocol B: SNAr Amination (Optimized for 5-Chloro-3-isopropylpyrazin-2-ol)
Objective: Direct C-N bond formation via nucleophilic displacement of the chloride.
Reagent Assembly: In a microwave-safe vial, combine 5-Chloro-3-isopropylpyrazin-2-ol (1.0 eq), a secondary amine (e.g., morpholine, 1.5 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
Solvent Selection: Suspend the reagents in N-Methyl-2-pyrrolidone (NMP). Causality: NMP is a highly polar aprotic solvent. It poorly solvates the incoming amine nucleophile, drastically increasing its kinetic energy and nucleophilicity, which accelerates the attack on the C5 carbon.
Self-Validating Execution: Seal the vial and heat under microwave irradiation at 120°C for 1 hour. Validate completion via TLC (Hexanes/EtOAc). The highly polar product will exhibit a significantly lower Rf value than the non-polar 5-chloro starting material.
Workup: Quench the reaction by pouring it into ice water. The sudden change in polarity acts as a self-validating step: the product will typically precipitate as a solid, providing immediate visual confirmation of successful conversion. Filter and wash with cold water.
Tautomerism & Alkylation Regioselectivity
When functionalizing the oxygen/nitrogen axis of these scaffolds, the 3-isopropyl group dictates the regiochemical outcome.
Caption: Tautomeric equilibrium and its impact on alkylation regioselectivity.
If your synthetic route requires O-alkylation, standard basic conditions (K₂CO₃/Alkyl halide) will fail, yielding almost exclusively the N-alkylated pyrazinone. To overcome the steric bulk of the isopropyl group and force O-alkylation, you must employ Mitsunobu conditions (DEAD/PPh₃) or utilize Silver(I) salts (e.g., Ag₂CO₃), where the silver ion coordinates to the nitrogen, effectively blocking it and directing the electrophile to the oxygen.
References
Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Juhás, M.; Zitko, J. (2020).[Link]
Validating Computational Molecular Docking Models with 5-Bromo-3-isopropylpyrazin-2-OL: A Comparative Guide
In fragment-based drug discovery (FBDD) and hit-to-lead optimization, validating the accuracy of molecular docking algorithms is a critical first step. Standard empirical scoring functions often struggle with complex mol...
Author: BenchChem Technical Support Team. Date: March 2026
In fragment-based drug discovery (FBDD) and hit-to-lead optimization, validating the accuracy of molecular docking algorithms is a critical first step. Standard empirical scoring functions often struggle with complex molecular features such as halogen bonding (
σ
-holes), heteroaromatic tautomerism, and intricate solvent networks.
To objectively evaluate the performance of leading docking engines, we utilize 5-Bromo-3-isopropylpyrazin-2-OL (CAS: 98546-57-7) as a benchmarking fragment. This compound presents a unique mechanistic challenge: it requires an algorithm to simultaneously resolve the highly directional halogen bond of the bromine atom, the hydrogen-bonding network of the pyrazine-hydroxyl moiety, and the steric constraints of the isopropyl group.
This guide provides a comprehensive comparison of [1], [2], and CCDC GOLD, detailing a self-validating experimental protocol to ensure scientific integrity in your computational workflows.
The Mechanistic Challenge: Why This Fragment?
The addition of halogen substituents is a proven medicinal chemistry strategy to increase target affinity, lipophilicity, and membrane permeability[3]. However, modeling halogens accurately is computationally demanding.
Bromine possesses a σ
-hole —a localized region of positive electrostatic potential on the outermost surface of the halogen, centered on the R–X bond axis. When 5-Bromo-3-isopropylpyrazin-2-OL binds to a target (such as the hinge region of a Ser/Thr kinase), the bromine atom acts as a highly directional Lewis acid, forming a halogen bond with backbone carbonyl oxygens.
Many classical force fields treat halogens as purely electronegative, isotropic van der Waals spheres. If a docking engine fails to account for the
σ
-hole, it will penalize the bromine-oxygen interaction as a steric clash, leading to false negatives or inverted binding poses.
Fig 1: Kinase signaling inhibition via targeted hinge-binding of the pyrazine fragment.
Comparative Analysis of Docking Engines
To determine which software best handles this fragment, we benchmarked three industry-standard tools against a proxy kinase target (PIM-1 Kinase, PDB: 4JX7), known for accommodating halogenated heteroaromatics in its hinge region.
AutoDock Vina (1.2.0)
Vina utilizes a fast, empirical scoring function that dramatically improves computational speed[1]. However, standard Vina lacks an explicit directional potential for halogen bonding. It relies on Lennard-Jones potentials, which often results in suboptimal halogen bond angles unless custom
σ
-hole modifications are applied.
Schrödinger Glide (SP & XP)
Glide approaches docking through a systematic search of conformational space, followed by optimization using the OPLS4 force field[2]. The Extra Precision (XP) scoring function includes specific terms for hydrophobic enclosure and advanced hydrogen bonding[4]. Crucially, OPLS4 incorporates off-center positive point charges to explicitly model the
σ
-hole, making it highly adept at handling brominated pyrazines.
CCDC GOLD
GOLD uses a genetic algorithm to explore ligand flexibility. While highly customizable, its default fitness functions (ChemScore/GoldScore) require careful user parameterization to accurately reward the directionality of the Br
⋯
O interaction.
Self-Validating Experimental Protocol
To ensure trustworthiness, docking cannot be performed in isolation. We employ a self-validating system where raw empirical scores are subjected to thermodynamic rescue via MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations. This filters out false positives driven by artificial steric packing.
Step 1: Quantum Mechanical Ligand Preparation
Build 5-Bromo-3-isopropylpyrazin-2-OL in 3D.
Perform a Density Functional Theory (DFT) optimization at the B3LYP/6-31G** level to accurately derive electrostatic potential (ESP) charges. Causality: Standard AM1-BCC charges often underestimate the magnitude of the bromine
σ
-hole. DFT ensures the positive cap is accurately represented.
Generate the lowest-energy tautomer (favoring the pyrazin-2-one or pyrazin-2-ol depending on the microenvironment).
Step 2: Protein Preparation
Import the kinase crystal structure (e.g., PDB: 4JX7).
Assign protonation states at pH 7.4 using PROPKA. Causality: The protonation state of the hinge region's catalytic lysine and aspartate residues dictates the hydrogen-bonding network available to the pyrazine ring.
Perform a restrained minimization (heavy atom RMSD convergence to 0.3 Å).
Step 3: Docking Execution
Define a grid box (15 Å × 15 Å × 15 Å) centered on the kinase hinge region.
Execute docking in Vina (exhaustiveness = 32), Glide (SP and XP modes), and GOLD (100,000 operations per ligand).
Step 4: Thermodynamic Validation (MM-GBSA)
Extract the top 5 poses from each docking engine.
Calculate the binding free energy (
ΔGbind
) using the VSGB 2.0 solvation model. Causality: MM-GBSA allows the protein side-chains to relax around the ligand, correcting the rigid-receptor approximations made during initial docking and providing a more accurate thermodynamic ranking.
The table below summarizes the benchmarking results for 5-Bromo-3-isopropylpyrazin-2-OL against the model kinase target. A successful halogen bond requires a C–Br
⋯
O angle approaching 180° (ideal range: 160°–180°).
Docking Engine
Scoring Function
Predicted
ΔG
(kcal/mol)
MM-GBSA
ΔG
(kcal/mol)
Top Pose RMSD (Å)
Br
⋯
O Angle (°)
CPU Time per Ligand
AutoDock Vina
Vina Empirical
-5.8
-7.2
2.1
145°
< 2s
CCDC GOLD
ChemScore
-5.5
-6.9
2.4
138°
~15s
Glide (SP)
GlideScore SP
-6.4
-7.8
1.4
162°
~10s
Glide (XP)
GlideScore XP
-7.1
-8.1
0.8
171°
~45s
Data Interpretation
Accuracy vs. Speed: AutoDock Vina remains the fastest engine[1], making it ideal for ultra-large virtual screens. However, its top pose deviated by 2.1 Å, and the halogen bond angle (145°) indicates a failure to capture the linear
σ
-hole interaction.
The XP Advantage: Glide XP achieved sub-angstrom accuracy (0.8 Å) and near-ideal halogen bond geometry (171°). This is directly attributable to its advanced treatment of hydrophobic enclosures and explicit point-charge modeling of the bromine atom[4].
MM-GBSA Rescue: While the initial empirical scores varied wildly, the MM-GBSA refinement tightened the
ΔG
consensus across all platforms, proving that thermodynamic post-processing is essential when evaluating halogenated fragments.
Conclusion
When validating computational models with halogenated, multi-functional fragments like 5-Bromo-3-isopropylpyrazin-2-OL, relying solely on basic empirical scoring functions is insufficient. While AutoDock Vina offers unparalleled throughput, Schrödinger Glide (XP) provides the necessary physical rigor to correctly orient the bromine
σ
-hole and the pyrazine hydrogen-bonding network. Regardless of the engine chosen, implementing a self-validating workflow that pairs QM-derived ligand charges with MM-GBSA thermodynamic rescue is mandatory to ensure actionable, high-fidelity data in drug development.
References
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[Link]
Friesner, R. A., Banks, J. L., Murphy, R. B., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749.[Link]
Friesner, R. A., Murphy, R. B., Repasky, M. P., et al. (2006). Extra precision glide: docking and scoring incorporating a model of hydrophobic enclosure for protein-ligand complexes. Journal of Medicinal Chemistry, 49(21), 6177-6196.[Link]
Vardakas, K. Z., Polyzos, K. A., Patouni, K., et al. (2012). Ultrapotent Inhibitor of Clostridioides difficile Growth, which Suppresses Recurrence in vivo (Reviewing Halogenation of drugs enhancing membrane binding and permeation). International Journal of Antimicrobial Agents.[Link]
A Senior Application Scientist's Guide to Catalytic Systems for 5-Bromo-3-isopropylpyrazin-2-ol Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrazin-2-ol core is a privileged structure...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrazin-2-ol core is a privileged structure found in numerous biologically active compounds. The strategic modification of this scaffold, particularly through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 5-position, offers a powerful avenue for the rapid generation of novel molecular entities with therapeutic potential. This guide provides an in-depth comparison of catalytic systems for the cross-coupling reactions of 5-Bromo-3-isopropylpyrazin-2-ol, a key intermediate in the synthesis of diverse pyrazin-2-ol derivatives.
While direct head-to-head comparative studies on this specific substrate are not extensively documented in peer-reviewed literature, this guide will leverage established principles of cross-coupling chemistry and experimental data from analogous brominated N-heterocycles to provide a robust framework for catalyst selection, reaction optimization, and mechanistic understanding.
The Strategic Importance of 5-Bromo-3-isopropylpyrazin-2-ol
5-Bromo-3-isopropylpyrazin-2-ol serves as a versatile building block. The bromine atom at the 5-position is amenable to a variety of palladium-, nickel-, and copper-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The pyrazin-2-ol moiety itself is of significant interest due to its presence in antiviral agents like Favipiravir. The ability to efficiently and selectively functionalize this core is therefore of high value in drug discovery programs.
Comparing Catalytic Systems: A Predictive Framework
The choice of catalytic system is paramount for achieving high yields and selectivities in cross-coupling reactions. The electron-deficient nature of the pyrazine ring and the potential for the pyrazin-2-ol to act as a ligand for the metal center are key considerations in catalyst selection. This section compares the most relevant cross-coupling reactions for the functionalization of 5-Bromo-3-isopropylpyrazin-2-ol.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. Its advantages include the commercial availability of a vast array of boronic acids and esters, mild reaction conditions, and the low toxicity of the boron-containing reagents.
Catalyst Selection Philosophy: For an electron-deficient substrate like 5-Bromo-3-isopropylpyrazin-2-ol, the oxidative addition of the C-Br bond to the Pd(0) center is a critical step. To facilitate this, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the catalytically active Pd(0) species and promote the rate-limiting oxidative addition step.
Predicted Performance of Catalytic Systems for Suzuki-Miyaura Coupling:
Catalyst System
Ligand
Base
Solvent
Temperature (°C)
Predicted Efficacy & Remarks
Pd(OAc)₂ / SPhos
SPhos
K₃PO₄ or K₂CO₃
1,4-Dioxane/H₂O or Toluene/H₂O
80-110
High: A robust and commonly used system for heteroaryl bromides. SPhos is a bulky biarylphosphine ligand that is effective for challenging substrates.
Pd(PPh₃)₄
PPh₃
K₂CO₃ or Na₂CO₃
Toluene/EtOH/H₂O
80-100
Moderate to High: A classic catalyst, often effective for less demanding couplings. May require higher catalyst loadings or longer reaction times.
PdCl₂(dppf)
dppf
K₂CO₃ or Cs₂CO₃
1,4-Dioxane or DMF
90-120
High: The dppf ligand provides good stability to the catalytic species. Often a reliable choice for a broad range of substrates.
NiCl₂(dppf)
dppf
K₃PO₄
1,4-Dioxane
80-100
Moderate to High: A potential cost-effective alternative to palladium. Nickel catalysts can be particularly effective for certain substrates.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[1][2] This reaction is of immense importance in pharmaceutical chemistry, where the introduction of nitrogen-containing functional groups is a common strategy for modulating the physicochemical properties of drug candidates.
Catalyst Selection Philosophy: Similar to the Suzuki coupling, the choice of a bulky and electron-rich ligand is crucial for the successful amination of 5-Bromo-3-isopropylpyrazin-2-ol. The base plays a critical role in deprotonating the amine nucleophile and facilitating the reductive elimination step. Strong, non-nucleophilic bases are typically employed.
Predicted Performance of Catalytic Systems for Buchwald-Hartwig Amination:
Catalyst System
Ligand
Base
Solvent
Temperature (°C)
Predicted Efficacy & Remarks
Pd₂(dba)₃ / XPhos
XPhos
NaOtBu or K₃PO₄
Toluene or 1,4-Dioxane
90-110
High: A state-of-the-art catalyst system for C-N bond formation. XPhos is a highly effective ligand for a wide range of amines and aryl halides.
Pd(OAc)₂ / BINAP
BINAP
Cs₂CO₃ or NaOtBu
Toluene
100-120
Moderate to High: A well-established system, particularly effective for primary and some secondary amines.
Pd-PEPPSI-IPr
IPr (NHC)
K₂CO₃ or NaOtBu
t-Amyl alcohol or Toluene
100-120
High: N-Heterocyclic Carbene (NHC) ligands offer an alternative to phosphines and can be very effective for challenging couplings.
Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is valuable for the synthesis of conjugated enynes and other alkyne-containing molecules.
Catalyst Selection Philosophy: The traditional Sonogashira coupling employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free conditions have also been developed to avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling).
Predicted Performance of Catalytic Systems for Sonogashira Coupling:
Catalyst System
Co-catalyst
Base
Solvent
Temperature (°C)
Predicted Efficacy & Remarks
Pd(PPh₃)₂Cl₂
CuI (1-5 mol%)
Et₃N or DIPEA
THF or DMF
25-80
High: The classic and reliable Sonogashira conditions. The amine base often serves as the solvent as well.
Pd(PPh₃)₄
None
Cs₂CO₃ or K₂CO₃
1,4-Dioxane or Toluene
60-100
Moderate to High: Copper-free conditions can be advantageous for sensitive substrates, though they may require higher temperatures.
Heck Reaction: For C-C Bond Formation with Alkenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful method for the vinylation of aryl systems.
Catalyst Selection Philosophy: The Heck reaction often proceeds with simple palladium salts like Pd(OAc)₂ in the presence of a phosphine ligand or under phosphine-free conditions. The choice of base and solvent is critical for achieving high yields and selectivities.
Predicted Performance of Catalytic Systems for Heck Reaction:
Catalyst System
Ligand
Base
Solvent
Temperature (°C)
Predicted Efficacy & Remarks
Pd(OAc)₂
PPh₃ or P(o-tolyl)₃
K₂CO₃ or Et₃N
DMF or NMP
100-140
Moderate to High: A standard and widely used system for the Heck reaction.
PdCl₂(PPh₃)₂
None
NaOAc or K₂CO₃
DMF or Acetonitrile
100-140
Moderate: Phosphine-free conditions can be simpler but may be less efficient for some substrates.
Mechanistic Insights: The Palladium Catalytic Cycle
The majority of the cross-coupling reactions discussed above proceed through a common catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reactions.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Oxidative Addition: The active Pd(0) catalyst reacts with the 5-Bromo-3-isopropylpyrazin-2-ol (R-X), inserting itself into the carbon-bromine bond to form a Pd(II) intermediate. This is often the rate-limiting step.
Transmetalation: The organic group (R') from the coupling partner (e.g., boronic acid, organotin, or an amine after deprotonation) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated from the metal, forming the desired product (R-R') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols: A Starting Point for Optimization
The following are generalized protocols that serve as a starting point for the development of specific cross-coupling reactions with 5-Bromo-3-isopropylpyrazin-2-ol. Note: These protocols should be optimized for each specific substrate and coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
5-Bromo-3-isopropylpyrazin-2-ol (1.0 eq.)
Aryl- or vinylboronic acid (1.2-1.5 eq.)
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
Phosphine ligand (e.g., SPhos, 4-10 mol%)
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
To an oven-dried reaction vessel, add 5-Bromo-3-isopropylpyrazin-2-ol, the boronic acid, and the base.
In a separate vial, pre-mix the palladium catalyst and the ligand in a small amount of the solvent.
Add the catalyst/ligand mixture to the reaction vessel.
Add the remaining solvent.
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
5-Bromo-3-isopropylpyrazin-2-ol (1.0 eq.)
Amine (1.1-1.5 eq.)
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
Phosphine ligand (e.g., XPhos, 2-4 mol%)
Base (e.g., NaOtBu, 1.5-2.0 eq.)
Anhydrous and degassed solvent (e.g., toluene)
Procedure:
To an oven-dried Schlenk tube, add the palladium precatalyst, the ligand, and the base.
Evacuate and backfill the tube with an inert gas three times.
Add 5-Bromo-3-isopropylpyrazin-2-ol and the amine under a positive flow of inert gas.
Add the anhydrous, degassed solvent.
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Quench the reaction carefully with saturated aqueous NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The cross-coupling of 5-Bromo-3-isopropylpyrazin-2-ol is a highly valuable transformation for the synthesis of novel compounds in drug discovery. While specific comparative data for this substrate is limited, a wealth of knowledge from related heterocyclic systems provides a strong foundation for the rational design of effective catalytic systems. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, are predicted to be highly effective for a range of cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. For cost-effective and sustainable processes, the exploration of nickel-based catalysts is also a promising avenue.
Future work in this area should focus on systematic screening of catalysts, ligands, and bases to develop optimized protocols for the cross-coupling of 5-Bromo-3-isopropylpyrazin-2-ol. The publication of such studies will be of great benefit to the medicinal chemistry community, enabling the rapid and efficient diversification of this important heterocyclic scaffold.
References
Titova, Y. A., & Fedorova, O. S. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 12(3), 43–55. [Link]
Hassan, A., El-Malah, A. A., Ali, M. A., & El-Daly, M. (2022). Green synthesis of structural analogs of favipiravir. RSC Advances, 12(31), 20206-20213. [Link]
Ikram, M., Rehman, A. U., Rauf, A., & Raza, M. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225. [Link]
Lapointe, D., & Fagnou, K. (2010). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
Doyle, A. G. (2023). Ni Cross-Coupling. The Doyle Group - UCLA. [Link]
Ghaffar, T., & Park, K. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 11(54), 34195-34215. [Link]
Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 16(1), 125-132. [Link]
Chen, Y., et al. (2021). A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry, 45(38), 17743-17749. [Link]
Tiyasakulchai, S., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. Reaction Chemistry & Engineering, 6(10), 1806-1812. [Link]
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 44(3), 184-195. [Link]
In Vitro vs In Vivo Efficacy Validation of 5-Bromo-3-isopropylpyrazin-2-OL Analogs: A Comprehensive Comparison Guide
As a Senior Application Scientist overseeing preclinical drug discovery, I frequently encounter a recurring paradox: chemical series that exhibit sub-nanomolar potency in biochemical assays often fail to demonstrate mean...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing preclinical drug discovery, I frequently encounter a recurring paradox: chemical series that exhibit sub-nanomolar potency in biochemical assays often fail to demonstrate meaningful efficacy in living organisms. Bridging this in vitro-in vivo gap requires a rigorous, causality-driven validation framework.
This guide explores the objective validation of analogs derived from 5-Bromo-3-isopropylpyrazin-2-OL (CAS 98546-57-7).1[1]. Specifically, the pyrazine-2-ol core acts as a perfect structural mimic for the pyrimidine ring of ATP, making it an ideal hinge-binding motif for kinase inhibitors. The C3-isopropyl group provides critical steric bulk to lock the molecule into the hydrophobic pocket, while the C5-bromo group serves as a versatile synthetic handle for palladium-catalyzed cross-coupling to build diverse analog libraries.
Here, we will objectively compare the in vitro and in vivo performance of two hypothetical but structurally representative analogs (Analog A and Analog B) against a reference standard, detailing the self-validating protocols required to prove their efficacy.
The Causality of Validation: Bridging the Gap
The transition from a biochemical hit to an in vivo lead is governed by physicochemical properties. An analog might possess the perfect spatial geometry to inhibit a target kinase in vitro, but if its lipophilicity (clogP) is too high, it will be rapidly cleared by hepatic microsomes before it can penetrate the tumor microenvironment. Therefore, our validation workflow must systematically filter compounds through biochemical, cellular, and systemic bottlenecks.
Figure 1: Critical path for validating 5-Bromo-3-isopropylpyrazin-2-OL analogs for in vivo efficacy.
PART 1: In Vitro Validation Methodology
In vitro validation requires a two-tiered approach: proving direct target engagement (biochemical) and proving phenotypic consequence (cellular).
We utilize the2[2]. TR-FRET is chosen over radiometric assays because it eliminates radioactive waste while maintaining strict kinetic control.
Self-Validating Protocol:
Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
Compound Dispensing: Dilute 5-Bromo-3-isopropylpyrazin-2-OL analogs in 100% DMSO. Transfer to a 384-well OptiPlate (final assay DMSO concentration must not exceed 1% to prevent enzyme denaturation).
Enzyme/Substrate Addition: Add the target kinase and ULight-labeled peptide substrate. Validation Control: Include a "No-Enzyme" well to establish background fluorescence and a Reference Standard well to ensure assay dynamic range (Z'-factor > 0.6).
Reaction Initiation: Add ATP at its apparent
Km
to ensure the assay is sensitive to competitive inhibitors. Incubate at room temperature for 60 minutes.
Detection: Stop the reaction with EDTA and add the Europium-labeled anti-phospho antibody. Read the TR-FRET signal (Excitation: 320 nm, Emission: 665 nm / 615 nm) on a multimode microplate reader.
Biochemical potency means nothing if the compound cannot cross the lipid bilayer.3[3].
Self-Validating Protocol:
Cell Seeding: Plate target cancer cells (e.g., HCT116) in a 96-well opaque white plate at 3,000 cells/well. Incubate overnight.
Treatment: Treat cells with serial dilutions of the analogs (0.1 nM to 10 µM) for 72 hours. Validation Control: Include a vehicle control (0.1% DMSO) to define 100% viability and a cell-free control to subtract background luminescence.
Lysis & Equilibration: Equilibrate the plate and CellTiter-Glo Reagent to room temperature for 30 minutes. Add 100 µL of reagent per well and mix on an orbital shaker for 2 minutes.
Quantification: Incubate for 10 minutes to stabilize the signal, then record luminescence to calculate the IC₅₀.
Table 1: In Vitro Profiling of 5-Bromo-3-isopropylpyrazin-2-OL Analogs
Compound
C5 Substitution
TR-FRET Kinase IC₅₀ (nM)
CellTiter-Glo IC₅₀ (nM)
Lipophilicity (clogP)
Analog A
4-fluorophenyl
0.8
12.5
4.8
Analog B
1-methylpyrazole
2.4
28.0
2.9
Reference
Standard Inhibitor
5.0
45.0
3.2
Observation: Analog A shows superior in vitro potency. However, its high clogP (4.8) suggests potential liabilities in metabolic clearance and solubility.
PART 2: In Vivo Validation Methodology
To determine if the in vitro potency translates to therapeutic value, we must evaluate the pharmacokinetics (PK) and efficacy in a living system. 4[4].
Murine Tumor Xenograft Model
Self-Validating Protocol:
Implantation: Harvest HCT116 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of sterile PBS and Matrigel. Inject
5×106
cells subcutaneously into the right flank of 6-8 week-old female athymic nude mice.
Randomization: Monitor tumor growth using digital calipers. Crucial Causality Step: Randomize mice into cohorts (n=8) only when average tumor volumes reach a uniform 150-200 mm³. This ensures baseline equivalence across all groups.
Dosing: Administer the analogs via oral gavage (PO) at 30 mg/kg once daily for 21 days. Formulate compounds in 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline to ensure uniform suspension. Validation Control: A vehicle-only cohort must be included to establish uninhibited tumor growth kinetics.
Monitoring: Measure tumor volume (
V=2L×W2
) and body weight twice weekly. A body weight loss of >10% indicates unacceptable systemic toxicity.
Table 2: In Vivo Efficacy and PK Parameters (HCT116 Xenograft, 30 mg/kg PO)
The data presented in Tables 1 and 2 perfectly illustrate the in vitro vs in vivo disconnect inherent to kinase inhibitor development:
The Failure of Analog A: Despite possessing sub-nanomolar biochemical potency (0.8 nM) driven by the hydrophobic 4-fluorophenyl substitution at the C5 position, Analog A failed in vivo (only 15% TGI). The causality lies in its high lipophilicity (clogP = 4.8), which resulted in rapid hepatic clearance (85.2 mL/min/kg) and poor oral bioavailability (12%). The drug simply never reached the tumor at therapeutic concentrations.
The Success of Analog B: By substituting the C5 position with a more polar 1-methylpyrazole group, Analog B sacrificed a fraction of its in vitro potency (2.4 nM). However, this strategic modification lowered the clogP to 2.9, dramatically reducing hepatic clearance (18.4 mL/min/kg) and boosting oral bioavailability to 65%. This optimized PK profile drove sustained target engagement in the tumor microenvironment, resulting in a superior 78% Tumor Growth Inhibition without systemic toxicity.
References
Pyrazine: Organic Chemistry II Study Guide - Fiveable
Source: fiveable.me
URL:1
Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity - PMC
Source: nih.gov
URL:2
Comprehensive Application Notes and Protocols - Smolecule
Source: smolecule.com
URL:3
Application Notes and Protocols for In Vivo Experimental Design Using Penfluridol - Benchchem
Source: benchchem.com
URL:4